molecular formula C8H12O4 B1404963 Ethyl 5-oxooxane-2-carboxylate CAS No. 1408075-77-3

Ethyl 5-oxooxane-2-carboxylate

Cat. No. B1404963
M. Wt: 172.18 g/mol
InChI Key: LUBZMSYQUPSNNY-UHFFFAOYSA-N
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Description

Ethyl 5-oxooxane-2-carboxylate is a versatile organic compound with a five-membered ring structure containing a carbonyl group and an ester group. It has a CAS Number of 1126-51-8 .


Molecular Structure Analysis

The molecular formula of Ethyl 5-oxooxane-2-carboxylate is C7H10O4 . The InChI code is 1S/C7H10O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5-oxooxane-2-carboxylate has a molecular weight of 158.15 g/mol . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Antimalarial Activities

Ethyl 5-oxooxane-2-carboxylate derivatives have been synthesized and evaluated for their antimalarial activities. These derivatives showed in vitro activity against P. falciparum and antimycobacterium, highlighting their potential in antimalarial research (Nongpanga et al., 2003).

Synthesis of Aminoalkyloxazole-5-carboxylates

Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. These compounds were formed efficiently when irradiated in acetone, demonstrating the chemical versatility of ethyl 5-oxooxane-2-carboxylate (Cox et al., 2003).

Photolytic Pathways

Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been studied for its photolytic pathways at 300 nm in various alcohols and amines. This research reveals two competing photolytic pathways: reversible photoisomerisation and loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).

Synthesis of Pyrroles, Furans, Thiophens

Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate was also used in the synthesis of pyrroles, furans, thiophens, and their benzo analogues. This demonstrates its utility in creating diverse organic compounds (Prager & Williams, 1996).

Drug Resistance in Cancer Cells

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, a derivative of ethyl 5-oxooxane-2-carboxylate, has shown potential in mitigating drug resistance in cancer cells. It exhibits cytotoxicity against a range of hematologic and solid tumor cells (Das et al., 2009).

Crystal Structure Analysis

The crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was studied using X-ray diffraction, revealing intricate molecular details. This contributes to the understanding of molecular interactions and structural properties of such compounds (Marjani, 2013).

Enzymatic Kinetic Resolution

Ethyl 1,4-benzodioxan-2-carboxylate, a related compound, has been used in enzymatic kinetic resolution processes to produce S-enantiomer, demonstrating its application in stereochemistry and pharmaceutical synthesis (Kasture et al., 2005).

Safety And Hazards

The safety and hazards of Ethyl 5-oxooxane-2-carboxylate are not specified in the available resources . It’s always recommended to handle chemicals with appropriate safety measures.

properties

IUPAC Name

ethyl 5-oxooxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBZMSYQUPSNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194733
Record name 2H-Pyran-2-carboxylic acid, tetrahydro-5-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxooxane-2-carboxylate

CAS RN

1408075-77-3
Record name 2H-Pyran-2-carboxylic acid, tetrahydro-5-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408075-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-2-carboxylic acid, tetrahydro-5-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-oxooxane-2-carboxylate
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